3,5-Di-tert-butylbenzaldehyde

Overview

Description

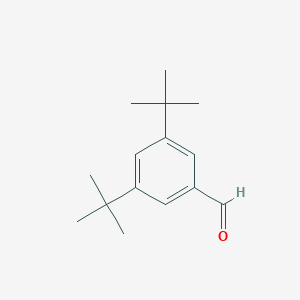

3,5-Di-tert-butylbenzaldehyde: is an organic compound with the molecular formula C15H22O . It is a derivative of benzaldehyde, where two tert-butyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its stability and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzaldehyde can be synthesized through several methods:

Condensation Reaction: One common method involves the condensation of 3,5-di-tert-butylphenol with formaldehyde in the presence of an acid catalyst.

Oxidation Reaction: Another method includes the oxidation of 3,5-di-tert-butyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where 3,5-di-tert-butyltoluene is oxidized under controlled conditions to yield the desired aldehyde .

Chemical Reactions Analysis

Oxidative Amidation Reactions

One of the significant reactions involving 3,5-di-tert-butylbenzaldehyde is its use in oxidative amidation to produce N-acyl pyrazoles. In a study, a mixture of this compound and pyrazole was treated with an oxoammonium salt under specific conditions. The reaction yielded (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone with an impressive yield of 86%. The process involved heating the mixture at 54 °C for three hours, demonstrating the compound's reactivity in forming more complex structures through oxidation and amidation .

Formation of Thioamides

Additionally, this compound has been employed in reactions leading to thioamide formation. In one procedure, it was reacted with sodium sulfide and an amine under controlled conditions to yield thioamides with varying yields depending on the specific reaction conditions used .

General Reaction Conditions and Yields

The following table summarizes some key reactions involving this compound along with their yields and conditions:

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| Oxidative Amidation | Pyrazole + Oxoammonium salt | 54 °C for 3 hours | 86% |

| Synthesis of Porphyrins | Di-(1H-pyrrol-2-yl)methane + TFA | Stirred at room temperature | Varies |

| Formation of Thioamides | Sodium sulfide + Amine | Refluxed at 115 °C | Varies |

Characterization Techniques

The products formed from reactions involving this compound are typically characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by revealing the environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy : Used to identify functional groups within the molecules based on characteristic absorption bands.

-

Mass Spectrometry (MS) : Confirms molecular weight and structure by analyzing ionized fragments.

These techniques help validate the formation of desired products and ensure purity.

Scientific Research Applications

Synthesis of Porphyrins

3,5-Di-tert-butylbenzaldehyde is utilized as a key building block in the synthesis of various porphyrin derivatives. For instance, it can be reacted with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane to produce 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin . This porphyrin derivative is significant for its potential applications in photodynamic therapy and molecular electronics .

Case Study : In a study published by the Royal Society of Chemistry, porphyrins functionalized with thymine groups were synthesized using this compound. The bulky tert-butyl groups improved solubility and minimized π–π interactions, facilitating better characterization and application in self-assembly studies .

Formation of Azomethines

The compound also acts as a precursor for the synthesis of azomethines, which are important intermediates in organic chemistry. In a recent study, azomethines were synthesized by reacting m-phenylenediamine with various substituted benzaldehydes, including this compound. The resulting compounds exhibited promising oxidative properties that could be explored for pharmaceutical applications .

Antimalarial Activity

Research has indicated that derivatives of this compound demonstrate antimalarial properties. A series of synthesized compounds based on this aldehyde were evaluated for their efficacy against malaria parasites, showcasing its potential role in developing new antimalarial drugs.

Functionalization in Organic Synthesis

The compound serves as a versatile intermediate for functionalization reactions. For example, it can undergo nitration to yield 3,5-di-tert-butyl-2-nitrobenzaldehyde , which can further participate in various coupling reactions to form complex organic structures .

Table 1: Summary of Applications

| Application Type | Description |

|---|---|

| Synthesis of Porphyrins | Used to create porphyrin derivatives for photodynamic therapy and molecular electronics |

| Formation of Azomethines | Acts as a precursor for azomethine synthesis with potential pharmaceutical applications |

| Antimalarial Activity | Derivatives evaluated for efficacy against malaria parasites |

| Functionalization Reactions | Participates in nitration and other reactions to form complex organic structures |

Mechanism of Action

The mechanism of action of 3,5-di-tert-butylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo various chemical reactions, including nucleophilic addition and oxidation-reduction reactions. These reactions are facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound has an additional hydroxyl group, which imparts different chemical properties and reactivity.

4-tert-Butylbenzaldehyde: This compound has only one tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

Uniqueness: 3,5-Di-tert-butylbenzaldehyde is unique due to the presence of two bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in the synthesis of sterically hindered molecules and complex organic compounds .

Biological Activity

3,5-Di-tert-butylbenzaldehyde, also known as BHT-CHO or 4-formyl-2,6-di-tert-butylphenol, is an organic compound with significant biological activity. This compound is a derivative of butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. Its biological properties have garnered attention in various fields, including pharmacology and toxicology.

- Chemical Formula : C₁₅H₂₂O

- Molecular Weight : 218.33 g/mol

- Boiling Point : 130–132 °C at 5 mmHg

- Melting Point : 85–89 °C

Biological Activity Overview

This compound has been studied for its various biological activities, including:

- Antimicrobial Properties : This compound has shown potential against several pathogens. For instance, it has been utilized in the synthesis of quinolinone-chalcones that exhibit anti-parasitic activity against Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis) .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on human submandibular gland carcinoma cells (HSG) and human gingival fibroblasts (HGF), with IC50 values of 2.25 and 2.1, respectively . This suggests its potential use in cancer research.

- Antioxidant Activity : While it is a metabolite of BHT, it has been noted to have less radical-scavenging activity compared to its parent compound . However, its role as a radical trapping agent remains significant in the context of oxidative stress.

Antiparasitic Activity

A study focused on the synthesis of various compounds derived from this compound demonstrated its effectiveness against Mycobacterium tuberculosis and tropical diseases caused by parasites like Trypanosoma brucei and T. cruzi. The synthesized compounds exhibited moderate to high activity with selectivity indices indicating potential for further development as therapeutic agents .

Cytotoxic Studies

The cytotoxicity studies reveal that this compound can selectively target cancer cells while sparing normal cells to some extent. The log 1/C values indicate a significant cytotoxic concentration required for effective cell death in HSG and HGF cells .

Case Studies

- Antimalarial Activity : A series of derivatives based on this compound were evaluated for their antimalarial properties. Compounds with IC50 values below 10 μM were identified as promising candidates for further testing .

- Cytotoxicity in Cancer Cells : In vitro studies have shown that the compound’s cytotoxic effects are dose-dependent and vary among different cell lines. This variability highlights the need for targeted delivery systems to maximize therapeutic effects while minimizing side effects .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-di-tert-butylbenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via acid-catalyzed condensation reactions. For example, pyrrole, this compound, and p-acetamidobenzaldehyde undergo condensation in trifluoroacetic acid (TFA) at room temperature, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield porphyrin intermediates . Key factors affecting yield include:

- Catalyst selection : TFA enhances electrophilic substitution in aromatic systems.

- Temperature control : Room temperature minimizes side reactions like oligomerization.

- Oxidation efficiency : DDQ ensures complete oxidation of porphyrinogen to porphyrin.

Reference synthetic protocols in porphyrin synthesis for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. The tert-butyl groups show distinct singlets at ~1.3 ppm (H) and 29–35 ppm (C) .

- FT-IR : A strong aldehyde C=O stretch appears at ~1700 cm, while hydroxyl (if present) absorbs at ~3200–3600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (218.33 g/mol) and fragmentation patterns .

Q. How can researchers ensure purity of this compound for catalytic studies?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to isolate the compound.

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

- HPLC Analysis : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence reactivity in coordination chemistry?

Methodological Answer: The bulky tert-butyl groups:

- Prevent π-π stacking : Enhances solubility in nonpolar solvents for homogeneous catalysis.

- Modulate electronic effects : Electron-donating tert-butyl groups increase electron density on the aldehyde, affecting ligand-metal charge transfer in Pt(II) complexes .

Experimental Design: Compare catalytic activity of tert-butyl-substituted ligands vs. non-bulky analogs in Suzuki-Miyaura coupling reactions .

Q. What are the challenges in quantifying this compound in plant extracts, and how can they be resolved?

Methodological Answer: Challenges :

- Co-elution with structurally similar aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in GC-MS .

- Low abundance in biological matrices.

Solutions : - Derivatization : Use BSTFA to silylate hydroxyl groups, improving chromatographic separation.

- Tandem MS (MS/MS) : Employ selective reaction monitoring (SRM) for m/z 218 → 163 transition to enhance specificity .

Q. How do thermodynamic properties of this compound compare to its hydroxylated analogs?

Methodological Answer:

- Sublimation Enthalpy (ΔsubH) : 3,5-Di-tert-butyl-2-hydroxybenzaldehyde exhibits ΔsubH = 95.7 ± 0.5 kJ/mol at 304 K, lower than non-hydroxylated derivatives due to intramolecular H-bonding .

- Phase Stability : Hydroxyl groups increase melting points (e.g., 59–61°C for hydroxylated vs. 44–48°C for methoxy analogs) .

Data Contradiction Note: Discrepancies in ΔsubH values may arise from differing calorimetric methods (e.g., static vs. dynamic sublimation) .

Q. Key Research Gaps

Properties

IUPAC Name |

3,5-ditert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUITYMDHWNCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361484 | |

| Record name | 3,5-Di-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17610-00-3 | |

| Record name | 3,5-Di-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(tert-butyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.